

Toxicological Profile of Massoia Lactone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Massoia Lactone

Cat. No.: B031516

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massoia lactone, chemically known as (6R)-6-pentyl-5,6-dihydro-2H-pyran-2-one, is a naturally occurring α,β -unsaturated δ -lactone. It is the primary constituent of the essential oil extracted from the bark of the Massoia tree (*Cryptocarya massoia*). Characterized by a sweet, coconut-like aroma, **Massoia lactone** is utilized as a flavoring agent in the food industry and has gained interest for its potential biological activities. This technical guide provides a comprehensive overview of the available toxicological data for **Massoia lactone**, including quantitative data, likely experimental protocols based on standardized guidelines, and a discussion of the potential mechanisms of toxicity.

Toxicological Data Summary

The available quantitative toxicological data for **Massoia lactone** is limited. The following tables summarize the key findings.

Table 1: Acute Toxicity Data

Test	Species	Route	Value	Reference
LD ₅₀	Mouse	Oral	1890 mg/kg	[1]

Note: Detailed study protocols for the LD₅₀ value are not publicly available.

Table 2: Irritation and Sensitization Data

Endpoint	Result	Classification	Reference
Skin Irritation	Irritant	GHS Category 2	[2]
Eye Irritation	Serious eye irritation	GHS Category 2	[2]
Skin Sensitization	May cause an allergic skin reaction	GHS Category 1	[2]

Note: Specific quantitative data from these studies, such as irritation scores or EC3 values for sensitization, are not readily available in the public domain. The classifications are based on safety data sheet information.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically conducted on **Massoia lactone** are not extensively published. However, the following descriptions are based on standard OECD guidelines that are typically followed for regulatory safety assessments.

Acute Oral Toxicity (Likely based on OECD Guideline 420, 423, or 425)

The acute oral toxicity of **Massoia lactone**, which determined the LD₅₀ in mice to be 1890 mg/kg, was likely conducted following a standardized OECD guideline.[1] The general procedure involves:

- Test Animals: Healthy, young adult mice of a single sex (or both sexes) are used.
- Dosage: A single dose of **Massoia lactone** is administered orally via gavage. The vehicle used for administration would be an inert substance.
- Dose Levels: A range of dose levels are tested to determine the dose that is lethal to 50% of the animals.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

- Necropsy: A gross necropsy of all animals is performed at the end of the observation period.

Skin Irritation/Corrosion (Likely based on OECD Guideline 404)

The classification of **Massoia lactone** as a skin irritant suggests that a study following a protocol similar to OECD Guideline 404 was performed.^[2] The key steps of this in vivo rabbit test are:

- Test Animals: Healthy, young adult albino rabbits are used.
- Application: A small area of the rabbit's skin is shaved, and a measured amount of **Massoia lactone** is applied under a semi-occlusive patch for a 4-hour exposure period.
- Observation: The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Scoring: The severity of the skin reactions is scored according to a standardized grading system. The mean scores for erythema and edema are used to classify the substance.

Eye Irritation/Corrosion (Likely based on OECD Guideline 405)

The determination of **Massoia lactone** as a serious eye irritant likely followed a protocol similar to OECD Guideline 405.^[2] This in vivo rabbit test involves:

- Test Animals: Healthy, young adult albino rabbits are used.
- Application: A single dose of **Massoia lactone** is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
- Scoring: Lesions are scored based on a standardized system. The persistence and reversibility of the observed effects are also evaluated.

Skin Sensitization (Likely based on OECD Guideline 429 - Local Lymph Node Assay, LLNA)

The classification of **Massoia lactone** as a skin sensitizer suggests that a study such as the LLNA was conducted.[2] This assay measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a sensitization response. The general protocol is as follows:

- **Test Animals:** Mice are used as the test species.
- **Application:** The test substance is applied to the dorsal surface of the ears for three consecutive days.
- **Lymphocyte Proliferation Measurement:** On day 6, the mice are injected with a radiolabeled substance (e.g., ^3H -methyl thymidine) that is incorporated into the DNA of proliferating cells.
- **Data Analysis:** The draining auricular lymph nodes are excised, and the level of radioactivity is measured. A Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. An SI of 3 or greater is typically considered a positive response, and an EC3 value (the concentration estimated to produce an SI of 3) can be calculated to determine the sensitizing potency.

Potential Mechanisms of Toxicity and Signaling Pathways

Skin Sensitization: Michael Addition and NF- κ B Signaling

Massoia lactone is an α,β -unsaturated lactone, a chemical feature that makes it a potential Michael acceptor.[3][4] This reactivity is a key molecular initiating event in the adverse outcome pathway for skin sensitization. The electrophilic α,β -unsaturated system can react with nucleophilic residues (e.g., cysteine, lysine) in skin proteins, forming hapten-protein conjugates. These modified proteins are then recognized as foreign by the immune system, leading to the activation of dendritic cells and T-lymphocytes.

A central signaling pathway in this process is the Nuclear Factor-kappa B (NF- κ B) pathway.[5][6] The binding of the hapten-protein complex to receptors on keratinocytes and dendritic cells

can trigger a cascade of events that leads to the activation of the I κ B kinase (IKK) complex. IKK then phosphorylates the inhibitory protein I κ B α , leading to its ubiquitination and proteasomal degradation. This releases the NF- κ B transcription factor, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines, which are crucial for the development of an allergic response.



[Click to download full resolution via product page](#)

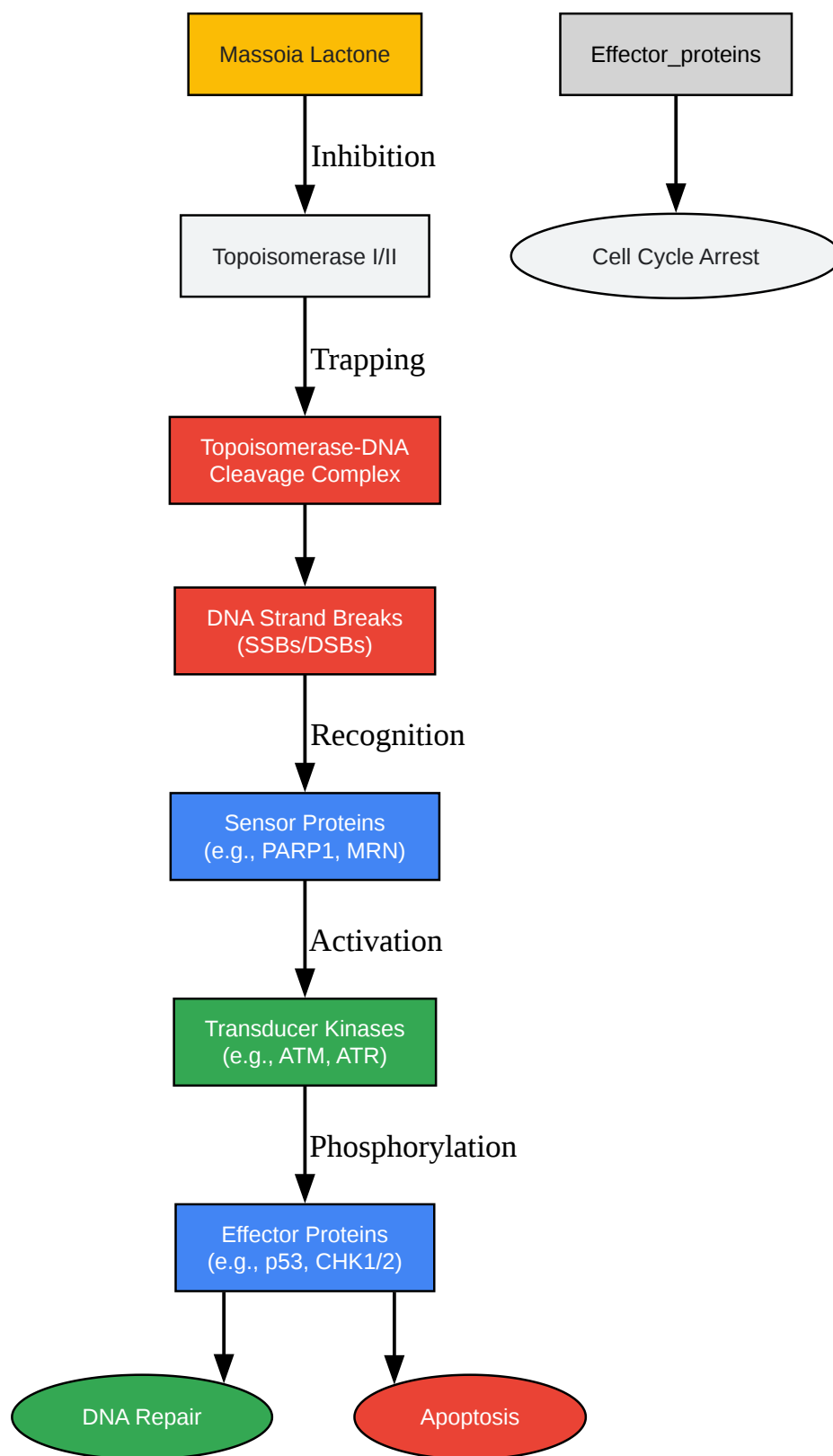
Caption: Proposed skin sensitization pathway for **Massoia Lactone**.

Potential Genotoxicity: DNA Damage via Topoisomerase Inhibition

Some α,β -unsaturated lactones have been shown to induce DNA damage by acting as topoisomerase inhibitors.[7] Topoisomerases (Top1 and Top2) are essential enzymes that resolve DNA topological problems during replication and transcription. Topoisomerase inhibitors trap the enzyme-DNA cleavage complex, leading to DNA strand breaks.

If **Massoia lactone** acts as a topoisomerase inhibitor, it could lead to the formation of single-strand breaks (Top1) or double-strand breaks (Top2). These DNA lesions trigger the DNA Damage Response (DDR) pathway. Sensor proteins like PARP1 (for single-strand breaks) or the MRN complex (for double-strand breaks) recognize the damage and recruit and activate transducer kinases such as ATM and ATR. These kinases then phosphorylate a variety of

downstream effector proteins, including p53 and CHK1/CHK2, which orchestrate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.



[Click to download full resolution via product page](#)

Caption: Potential DNA damage response pathway induced by **Massoia Lactone**.

Data Gaps and Future Research

The current toxicological profile of **Massoia lactone** is incomplete. Significant data gaps exist in the following areas:

- **Quantitative Data:** There is a lack of publicly available quantitative data for dermal and inhalation acute toxicity, as well as for skin and eye irritation (e.g., irritation scores) and skin sensitization (e.g., EC3 value).
- **Genotoxicity:** No specific genotoxicity data (e.g., Ames test, in vitro chromosome aberration test) for **Massoia lactone** was found in the public domain. Studies on related α,β -unsaturated lactones suggest a potential for DNA damage, which warrants further investigation.^[7]
- **Repeated-Dose Toxicity:** Information on the effects of repeated or sub-chronic exposure to **Massoia lactone** is not available. A No-Observed-Adverse-Effect Level (NOAEL) has not been established.
- **Toxicokinetics:** There is a lack of data on the absorption, distribution, metabolism, and excretion (ADME) of **Massoia lactone**.
- **Detailed Experimental Protocols:** The detailed methodologies of the toxicological studies that have been performed are not publicly accessible, limiting a full assessment of the data.

Further research is crucial to fully characterize the toxicological profile of **Massoia lactone** and to ensure its safe use in various applications. Studies focusing on the aforementioned data gaps are highly recommended.

Conclusion

Massoia lactone is classified as harmful if swallowed, a skin and serious eye irritant, and a skin sensitizer.^{[1][2]} Its chemical structure as an α,β -unsaturated lactone suggests that its reactivity as a Michael acceptor is a key driver of its skin sensitization potential, likely mediated

through the NF- κ B signaling pathway.[3][4][5][6] There is also a plausible, though unconfirmed, potential for genotoxicity through the inhibition of topoisomerases.[7] The existing toxicological database for **Massoia lactone** is limited, and further studies are necessary to fill the significant data gaps and to conduct a comprehensive risk assessment for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Toxicological Profile of Massoia Lactone: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031516#toxicological-profile-of-massoia-lactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com